molecular formula C21H26N2O3 B13395166 Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI)

Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI)

Cat. No.: B13395166
M. Wt: 354.4 g/mol
InChI Key: MFJKLERWGHCFMH-YBULWGKISA-N
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Description

Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI): is a biologically active compound known for its unique chemical structure and properties. It is also referred to as Pelirine and is classified as a natural product derived from the plant species Rauvolfia perakensis. This compound has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:

    Formation of the core structure: This step involves the construction of the core vobasan skeleton through a series of cyclization reactions.

    Functional group modifications: Introduction of the hydroxy and methoxy groups at specific positions on the core structure.

    Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: Used for the stepwise synthesis of the compound.

    Continuous flow reactors: Employed to enhance the efficiency and yield of the synthesis process.

    Purification systems: Large-scale chromatography and crystallization units are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include:

    Oxidation products: Ketones and aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to receptors: Interact with specific receptors in biological systems.

    Modulate enzyme activity: Affect the activity of enzymes involved in metabolic pathways.

    Alter cellular processes: Influence various cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ajmalicine: Another alkaloid derived from species with similar biological activity.

    Reserpine: A well-known alkaloid with antihypertensive properties.

    Yohimbine: An alkaloid with stimulant and aphrodisiac effects.

Uniqueness

Vobasan-3-one, 17-hydroxy-10-methoxy-, (16R)-(9CI) is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of hydroxy and methoxy groups at specific positions differentiates it from other similar compounds .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

(1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

InChI

InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3/b12-4-/t14-,17-,19+/m1/s1

InChI Key

MFJKLERWGHCFMH-YBULWGKISA-N

Isomeric SMILES

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1[C@H]2CO)NC4=C3C=C(C=C4)OC)C

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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